molecular formula C6H8O2 B2994556 3-Ethynyltetrahydrofuran-3-OL CAS No. 137344-86-6

3-Ethynyltetrahydrofuran-3-OL

Cat. No. B2994556
M. Wt: 112.128
InChI Key: MDKYDLOXSGSJCT-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 3-Ethynyltetrahydrofuran-3-OL is represented by the InChI code 1S/C6H8O2/c1-2-6(7)3-4-8-5-6/h1,7H,3-5H2 . This indicates that the molecule consists of 6 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

3-Ethynyltetrahydrofuran-3-OL is a pale-yellow to yellow-brown sticky oil to semi-solid substance . The compound should be stored in a dry place at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformations

3-Ethynyltetrahydrofuran-3-OL is involved in various chemical synthesis processes. A significant application is in the synthesis of highly substituted 3-formylfurans via a gold(I)-catalyzed cascade reaction, which is efficient and yields a variety of 3-formylfurans from corresponding symmetric and unsymmetric 1,4-diyn-3-ols (Wang et al., 2014). Another application involves the regio- and stereoselective cross-coupling of tert-propargyl alcohols with bis(trimethylsilyl)acetylene, leading to fluorescent dihydrofuran derivatives (Horita et al., 2007).

Polymerization Catalysis

3-Ethynyltetrahydrofuran-3-OL is also relevant in polymerization catalysis. Group 3 metal catalysts, which include compounds related to 3-ethynyltetrahydrofuran-3-OL, are used for ethylene and α-olefin polymerization and the functionalization of poly(α-olefin) chains (Gromada et al., 2004).

Medicinal Chemistry

In medicinal chemistry, 2,3-Diaryl-5-ethylsulfanylmethyltetrahydrofuran-3-ols, a class of compounds including 3-ethynyltetrahydrofuran-3-OL, have been synthesized and identified as COX-2 inhibitors and cytotoxic agents (Singh et al., 2008).

Plant–Plant Signaling

3-Ethynyltetrahydrofuran-3-OL derivatives are involved in plant-plant signaling. For example, (Z)-3-hexen-1-ol, a related compound, when emitted by green plants, induces the emission of volatile blends that attract natural enemies of herbivores, suggesting a role in indirect plant defense (Ruther & Kleier, 2005).

Safety And Hazards

The safety data sheet for 3-Ethynyltetrahydrofuran-3-OL indicates that it is a hazardous substance . It has the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H227 (combustible liquid) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-ethynyloxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-6(7)3-4-8-5-6/h1,7H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKYDLOXSGSJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCOC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyltetrahydrofuran-3-OL

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